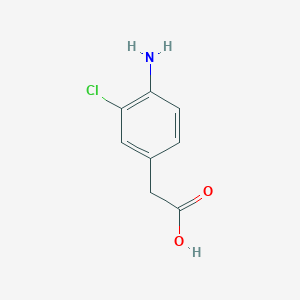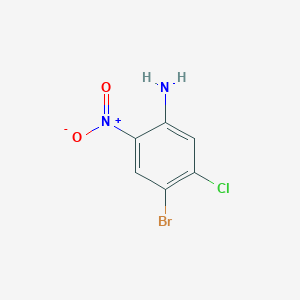
Acide 1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylique
Vue d'ensemble
Description
1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol It is characterized by a cyclopropyl group attached to a dihydropyridine ring, which contains a carboxylic acid functional group
Applications De Recherche Scientifique
1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
A structurally similar compound, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been reported to target ap-1-mediated luciferase activity .
Mode of Action
It’s structurally similar compound, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is known to block ap-1-mediated luciferase activity, implying it has an anti-inflammatory function .
Analyse Biochimique
Biochemical Properties
1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and inflammatory pathways . These interactions often involve the binding of 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid to the active sites of these enzymes, thereby modulating their activity and affecting downstream biochemical pathways.
Cellular Effects
The effects of 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby altering the cellular response to stress and injury. Additionally, 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biochemical activity . Studies have shown that the stability of 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be influenced by factors such as temperature and pH. Long-term exposure to this compound has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid vary with different dosages. At low doses, this compound can have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the impact of 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid becomes significant only above a certain concentration.
Metabolic Pathways
1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism . For instance, this compound can affect the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolic flux and the levels of key metabolites. Additionally, 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can influence the synthesis and degradation of other biomolecules, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid within cells and tissues are critical for its biochemical activity . This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can also be influenced by factors such as cellular pH and the presence of other biomolecules.
Subcellular Localization
The subcellular localization of 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is important for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can also affect its interactions with other biomolecules and its overall biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyridine derivative, followed by oxidation and cyclization steps . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl group or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid include:
- 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-boronic acid pinacol ester
Uniqueness
What sets 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid apart from these similar compounds is its unique cyclopropyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development .
Propriétés
IUPAC Name |
1-cyclopropyl-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8-4-1-6(9(12)13)5-10(8)7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEIFYMIOHDHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619447 | |
| Record name | 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677762-57-1 | |
| Record name | 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


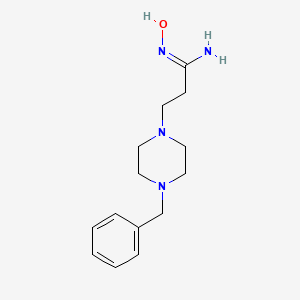

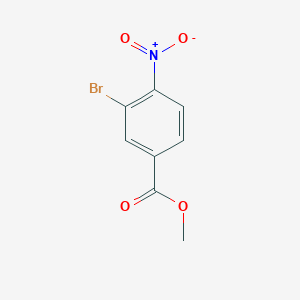
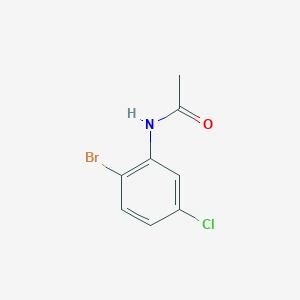
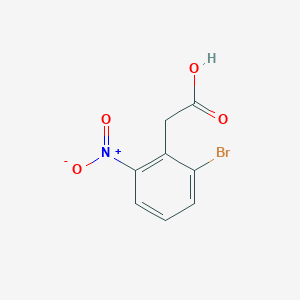
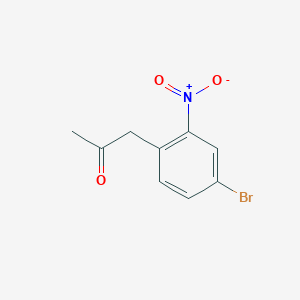


![1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1291289.png)



